(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configured exocyclic double bond connecting a pyrazole-substituted aryl group to the thiazolidinone core. Key structural features include:
- Thiazolidinone ring: A 2-thioxo-4-one scaffold with a 3-propyl substituent.
- Pyrazole moiety: A 1-phenyl-1H-pyrazole group substituted at the 3-position with a 4-butoxy-2-methylphenyl group.
- Stereochemistry: The (5Z) configuration ensures specific spatial orientation critical for molecular interactions.
Properties
Molecular Formula |
C27H29N3O2S2 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-4-6-15-32-22-12-13-23(19(3)16-22)25-20(18-30(28-25)21-10-8-7-9-11-21)17-24-26(31)29(14-5-2)27(33)34-24/h7-13,16-18H,4-6,14-15H2,1-3H3/b24-17- |
InChI Key |
STDXSHALORRHIQ-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Enzyme Inhibition : Compounds similar to (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related thiazolidinone derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating potent cytotoxicity .
- Multi-target Kinase Inhibition : Similar compounds have also demonstrated activity against multiple tyrosine kinases, which are often overexpressed in cancer cells. For example, a related analogue showed IC50 values of 0.021 µmol/L against various kinases such as c-Met and Src .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives is another area of significant interest:
- Bacterial Inhibition : Studies have shown that thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit high inhibition rates against Escherichia coli and Staphylococcus aureus . The compound's structure may enhance its ability to penetrate bacterial membranes and disrupt vital cellular functions.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Modifications on the phenyl groups and the thiazolidine ring can significantly influence their potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substituents on phenyl | Enhanced antibacterial and anticancer activity |
| Variations in alkyl chains | Altered lipophilicity affecting bioavailability |
| Ring substitutions | Impact on enzyme binding affinity |
Research indicates that specific substituents can enhance the interaction with target enzymes or receptors, leading to improved therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of thiazolidinone derivatives:
Anticancer Studies
A study by Qi et al. demonstrated that a series of thiazolidinone analogues displayed potent inhibitory activity against multi-target tyrosine kinases, suggesting their potential as anticancer agents . The study emphasized the importance of structural modifications in enhancing anticancer activity.
Antimicrobial Studies
Research conducted by El-Rayyes et al. found that synthesized 2-(arylimino)thiazolidinones exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds showing inhibition rates comparable to standard antibiotics . This underscores the potential for developing new antimicrobial agents from this class of compounds.
Mechanism of Action
The mechanism by which (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Variations in the Pyrazole-Linked Aryl Group
- Target Compound : 4-Butoxy-2-methylphenyl group.
- Compound: 3-Methyl-4-isobutoxyphenyl.
- Compound : 4-Butoxy-3-methylphenyl.
Research Findings and Implications
- Lipophilicity Trends : Longer alkyl chains (e.g., pentyl in ) increase logP, favoring membrane permeability but risking off-target binding.
- Steric Effects : Branched substituents (isobutoxy in , isopropyl in ) may enhance metabolic stability but reduce target engagement.
- Solubility : Methoxypropyl () and ethoxy () groups improve aqueous solubility, beneficial for oral bioavailability.
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from recent research findings and case studies.
Thiazolidin-4-One Framework
Thiazolidin-4-ones are recognized as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
The structural modifications at various positions of the thiazolidinone ring can significantly influence these activities, making them crucial for drug design and development .
1. Antioxidant Activity
Thiazolidin-4-one derivatives have shown promising antioxidant properties. In studies evaluating lipid peroxidation, certain compounds demonstrated significant inhibitory effects, indicating their potential as antioxidant agents. For example, compounds with specific substituents at position 4 exhibited enhanced antioxidant activity compared to their unsubstituted counterparts .
2. Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. Compounds have been tested against various cancer cell lines, showing cytotoxic effects. For instance, some derivatives displayed IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines . The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation.
3. Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of thiazolidin-4-one derivatives. In vivo studies demonstrated that these compounds could reduce inflammation markers such as TNF-α and IL-6 in animal models . This suggests their potential utility in treating inflammatory diseases.
4. Antimicrobial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties against various bacterial strains and fungi. Some compounds exhibited significant activity against strains like E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly influenced by their structural modifications. The presence of specific functional groups can enhance or diminish their pharmacological effects. For instance, substituents on the pyrazole ring can alter the compound's interaction with biological targets, thereby affecting its efficacy .
Study 1: Anticancer Efficacy
In a recent study, a series of thiazolidinone derivatives were synthesized and tested for anticancer activity against several cell lines. One compound demonstrated an IC50 value of 0.31 µM against HT-29 (colon cancer) cells, showcasing its potential as a lead candidate for further development .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of thiazolidinone derivatives in a carrageenan-induced edema model in rats. Compounds showed significant reductions in paw swelling comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Preparation of the pyrazole core. React 4-butoxy-2-methylbenzaldehyde with phenylhydrazine under acidic conditions to form the 1-phenylpyrazole scaffold .
- Step 2 : Condensation with thiosemicarbazide. The aldehyde group on the pyrazole intermediate reacts with thiosemicarbazide in ethanol/acetic acid, forming a Schiff base .
- Step 3 : Cyclization. Treat the Schiff base with chloroacetic acid and sodium acetate in DMF under reflux to form the thiazolidinone ring .
- Step 4 : Propyl substitution. Introduce the propyl group via nucleophilic substitution or alkylation at the N-3 position of the thiazolidinone . Key conditions: Solvent choice (DMF enhances cyclization), temperature (reflux for 2–4 hours), and stoichiometric control (1:1 aldehyde-to-thiosemicarbazide ratio) .
Q. How is the compound characterized post-synthesis?
Methodological Answer :
- IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches in the thiazolidinone ring .
- NMR : ¹H NMR confirms Z-configuration (δ 7.2–7.8 ppm for aromatic protons; δ 2.5–3.0 ppm for propyl CH₂) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (Z)-configuration at the methylidene group) and hydrogen-bonding networks .
- Elemental Analysis : Validates purity (>95% by CHNS analysis) .
Q. What key structural features influence its reactivity?
Methodological Answer :
- Thiazolidinone Core : The conjugated C=S and C=O groups enable nucleophilic attacks at C-2 and C-4 positions .
- Pyrazole Moiety : Aromatic stabilization directs electrophilic substitution at the 4-methylphenyl group .
- Butoxy Substituent : Electron-donating effects enhance solubility in non-polar solvents and influence π-π stacking in crystal lattices .
Advanced Research Questions
Q. What is the reaction mechanism for thiazolidinone ring formation?
Methodological Answer : The mechanism proceeds via:
- Schiff Base Formation : Nucleophilic attack by thiosemicarbazide on the aldehyde group, forming an imine intermediate .
- Cyclization : Intramolecular nucleophilic attack by the thiol group on the chloroacetic acid-derived carbonyl, followed by dehydration to form the thiazolidinone ring .
- Stereochemical Control : The Z-configuration is stabilized by hydrogen bonding between the thioxo group and the pyrazole’s methylidene proton .
Q. How can synthesis yields be optimized?
Methodological Answer :
- Solvent Optimization : DMF improves cyclization efficiency compared to ethanol (yield increases from 60% to 85%) .
- Catalyst Screening : Sodium acetate (2 equiv.) accelerates Schiff base formation, reducing reaction time by 30% .
- Temperature Gradients : Stepwise heating (80°C for imine formation, 100°C for cyclization) minimizes side products .
Q. How to address contradictions in spectral data (e.g., NMR shifts)?
Methodological Answer :
- Cross-Validation : Compare experimental ¹H NMR with DFT-calculated chemical shifts (software: Gaussian 16) to resolve ambiguities .
- Solvent Effects : Use deuterated DMSO for polar intermediates; CDCl₃ for non-polar derivatives to sharpen splitting patterns .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the butoxy chain .
Q. What computational methods predict bioactivity?
Methodological Answer :
- Molecular Docking : AutoDock Vina screens against bacterial enoyl-ACP reductase (PDB: 1BVR) to predict antimicrobial activity .
- DFT Calculations : HOMO-LUMO gaps (calculated at B3LYP/6-31G* level) correlate with redox stability and electrophilicity .
- QSAR Models : Train models using thiazolidinone derivatives’ IC₅₀ values to optimize substituent patterns .
Q. How to evaluate biological activity (e.g., antimicrobial)?
Methodological Answer :
- In Vitro Assays :
Q. What stability challenges arise under varying conditions?
Methodological Answer :
- Oxidative Degradation : The thioxo group oxidizes to sulfone under H₂O₂ (monitor via TLC; stabilize with antioxidants like BHT) .
- Photodegradation : UV light (254 nm) induces E-to-Z isomerization; store in amber vials under N₂ .
- Hydrolysis : The thiazolidinone ring hydrolyzes in basic media (pH > 10); use buffered solutions (pH 6–8) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
